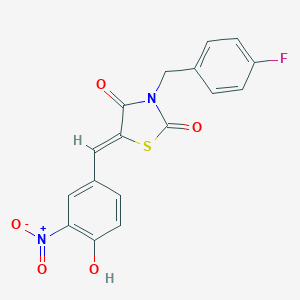
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazolidinedione derivative that has been extensively studied for its pharmacological properties and therapeutic potential. In
作用機序
The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of PPAR-γ, a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of glucose and triglycerides in the blood, which can be beneficial in the treatment of diabetes. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammation. The compound has been shown to have antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. The compound is easily synthesized and has high purity, which makes it suitable for various biochemical and pharmacological studies. However, the compound has limited solubility in water, which can limit its use in certain experiments. The compound also has limited stability, which can affect its shelf life and reproducibility of experiments.
将来の方向性
There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. The compound has shown promising results in the treatment of various diseases, and further studies are needed to explore its potential therapeutic applications. The compound can be modified to improve its solubility and stability, which can enhance its use in various experiments. The compound can also be studied for its potential applications in the field of drug delivery and imaging. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
In conclusion, 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its pharmacological properties and therapeutic potential. The synthesis method has been optimized to achieve high yields and purity of the compound. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
合成法
The synthesis of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-hydroxy-3-nitrobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.
特性
製品名 |
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H11FN2O5S |
分子量 |
374.3 g/mol |
IUPAC名 |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11FN2O5S/c18-12-4-1-10(2-5-12)9-19-16(22)15(26-17(19)23)8-11-3-6-14(21)13(7-11)20(24)25/h1-8,21H,9H2/b15-8- |
InChIキー |
DLNGYWXTCZQNBJ-NVNXTCNLSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O)F |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)